BQ-788

概要

説明

BQ-788は、エンドセリンB受容体(ETB受容体)の強力かつ選択的な拮抗薬です。血管を収縮させ血圧を上昇させるペプチドであるエンドセリンの生理学的および病理学的役割を研究するために、科学研究で広く使用されています。 This compoundは、エンドセリンが重要な役割を果たす心臓血管疾患、癌、その他の疾患の理解に役立ってきました .

準備方法

合成経路と反応条件

BQ-788は、複数段階の化学プロセスによって合成されます。合成は通常、以下の手順を含みます。

コア構造の形成: this compoundのコア構造は、一連の縮合反応と環化反応によって構築されます。重要な試薬には、アミノ酸、保護基、カップリング剤などがあります。

官能基の修飾: コア構造は、ETB受容体に対する結合親和性と選択性を高める官能基を導入するために、さまざまな修飾を受けます。一般的な試薬には、アシル化剤、還元剤、酸化剤などがあります。

精製: 最終生成物は、再結晶、クロマトグラフィー、蒸留などの手法を用いて精製され、高純度を実現します。

工業的生産方法

This compoundの工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスは、効率、収率、コスト効率のために最適化されています。重要な考慮事項には、溶媒の選択、反応条件、および精製方法があり、スケーラビリティと規制基準への適合性を確保します。

化学反応の分析

反応の種類

BQ-788は、以下を含むさまざまな化学反応を受けます。

酸化: this compoundは、スルホキシドおよびスルホンを形成するために酸化することができます。一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸などがあります。

還元: 還元反応は、this compoundを対応するアミンおよびアルコールに変換することができます。一般的な還元剤には、水素化リチウムアルミニウムおよび水素化ホウ素ナトリウムなどがあります。

置換: this compoundは、求核置換反応を受けて、さまざまな官能基を導入することができます。一般的な試薬には、ハロアルカンやアミンおよびチオールなどの求核剤などがあります。

一般的な試薬と条件

酸化: 過酸化水素、m-クロロ過安息香酸、その他の過酸化物。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、および触媒的ハイドロジェネーション。

置換: ハロアルカン、アミン、チオール、およびその他の求核剤。

生成される主要な生成物

酸化: スルホキシドおよびスルホン。

還元: アミンおよびアルコール。

置換: 使用される求核剤に応じて、さまざまな置換誘導体。

科学研究への応用

This compoundは、幅広い科学研究への応用を持っています。

科学的研究の応用

Pharmacological Properties of BQ-788

This compound exhibits a high affinity for the ETB receptor, with an inhibition constant (IC50) of approximately 1.2 nM for blocking endothelin-1 binding to human heart cells . This specificity makes it a valuable tool in understanding the role of ETB receptors in various physiological and pathological processes.

Cancer Treatment

One notable application of this compound is in cancer therapy, particularly melanoma. A study involving intralesional administration of this compound demonstrated its potential to reduce melanoma cell viability. In this trial, patients showed signs of decreased expression of EDNRB and Ki67, indicating reduced tumor proliferation . The study also noted increased immune cell infiltration in treated tumors, suggesting an indirect mechanism of action through enhanced immune response.

| Patient | Dosage (mg) | Observations |

|---|---|---|

| 1 | 3 | No adverse events; decreased EDNRB expression |

| 2 | 8 | Increased lymphocyte infiltration; tumor necrosis observed |

| 5 | 10 | Significant inhibition of lesion growth after prolonged treatment |

Gastrointestinal Disorders

This compound has also been investigated for its effects on gastrointestinal motility. Research indicates that modulation of glial ETB receptors by this compound can inhibit intestinal motility linked to postoperative ileus . This suggests a potential therapeutic role in managing gastrointestinal complications following surgery.

Inflammatory Conditions

This compound's role in inflammatory conditions has been highlighted through studies examining its effects on leukocyte recruitment. In endothelial cell models activated by TNF-α, treatment with this compound significantly reduced leukocyte adhesion, indicating its potential as an anti-inflammatory agent . This property could be beneficial in conditions characterized by excessive inflammation.

Case Studies and Research Findings

Numerous studies have explored the applications of this compound across different fields:

Melanoma Case Study

In a clinical trial involving five melanoma patients, intralesional administration of this compound was well tolerated, with no adverse effects reported. The study emphasized the need for further research to establish optimal dosing regimens and patient selection based on EDNRB expression levels .

Postoperative Ileus Study

A study focused on postoperative ileus demonstrated that this compound could effectively modulate neuronal pathways involved in gastrointestinal motility, providing insights into its potential use for preventing ileus after abdominal surgeries .

作用機序

BQ-788は、エンドセリンB受容体(ETB受容体)に選択的に結合することによりその効果を発揮し、エンドセリン-1(ET-1)および他のエンドセリンの結合を遮断します。この阻害は、血管収縮、細胞増殖、およびその他の生理学的効果につながる下流のシグナル伝達経路を阻害します。 主要な分子標的は、ETB受容体と関連するGタンパク質共役受容体経路です .

類似の化合物との比較

類似の化合物

BQ-123: 別のエンドセリン受容体拮抗薬ですが、エンドセリンA受容体(ETA受容体)を選択的に標的としています。

ボセンタン: ETAおよびETB受容体の両方を阻害するデュアルエンドセリン受容体拮抗薬。

アンブリセンタン: ETA受容体を選択的に標的とし、肺動脈性高血圧の治療に使用されます。

This compoundのユニークさ

This compoundは、ETB受容体に対する高い選択性と効力においてユニークです。 他のエンドセリン受容体拮抗薬とは異なり、this compoundはETA受容体に有意な影響を与えません。これは、さまざまな生理学的および病理学的プロセスにおけるETB受容体の特定の役割を研究するための貴重なツールとなっています .

類似化合物との比較

Similar Compounds

BQ-123: Another endothelin receptor antagonist, but it selectively targets the endothelin A receptor (ETA receptor).

Bosentan: A dual endothelin receptor antagonist that blocks both ETA and ETB receptors.

Ambrisentan: Selectively targets the ETA receptor and is used in the treatment of pulmonary arterial hypertension.

Uniqueness of BQ-788

This compound is unique in its high selectivity and potency for the ETB receptor. Unlike other endothelin receptor antagonists, this compound does not significantly affect the ETA receptor, making it a valuable tool for studying the specific roles of the ETB receptor in various physiological and pathological processes .

生物活性

BQ-788 is a selective antagonist of the endothelin type B (ETB) receptor, primarily known for its role in modulating the effects of endothelin-1 (ET-1), a potent vasoconstrictor involved in various physiological and pathological processes. This compound has been extensively studied for its biological activity, particularly in the context of cardiovascular health, renal function, and cancer biology.

This compound selectively inhibits ETB receptors with a high affinity (IC50 = 1.2 nM) while showing minimal activity against ETA receptors (IC50 = 1300 nM) in vitro . This selectivity allows researchers to explore the specific roles of ETB receptors in various biological contexts without interference from ETA receptor activity.

Pharmacological Effects

-

Vasodilation and Blood Pressure Regulation :

- In isolated rabbit pulmonary arteries, this compound has been shown to competitively inhibit ETB receptor-mediated vasoconstriction without exhibiting agonistic properties .

- In conscious rats, administration of this compound resulted in increased blood pressure, indicating its role in blocking ETB-mediated depressor responses .

-

Renal Function :

- A study investigating post-ischemic acute kidney injury (AKI) found that while ETA receptor antagonism (using Atrasentan) provided significant protective effects against renal injury, this compound did not demonstrate similar protective benefits. This suggests that ETB receptor blockade may not be as effective in preventing renal damage during ischemic events .

- Cancer Biology :

Summary of Findings

The biological activity of this compound can be summarized as follows:

Case Study: Acute Kidney Injury

In a controlled study using CD-1 mice subjected to unilateral ischemia, researchers assessed the impact of this compound on renal function post-injury. The findings indicated that while ETA antagonism conferred significant protection against renal mass loss and injury, treatment with this compound did not yield similar results. This highlights the distinct roles of ETA and ETB receptors in renal pathology .

Research on Cancer Therapeutics

In another investigation focused on melanoma, this compound was applied intralesionally to assess its effects on tumor growth. The study reported that this compound not only reduced tumor cell viability but also showed good tolerability among subjects, suggesting its potential as a therapeutic agent in cancer treatment .

特性

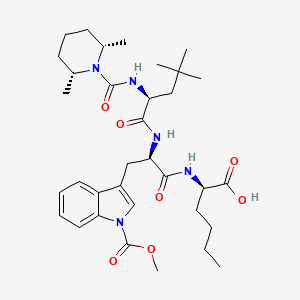

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H51N5O7/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t21-,22+,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAHKJMGDSJDRG-DJYQTOCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)O)NC(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)[C@H](CC(C)(C)C)NC(=O)N3[C@@H](CCC[C@@H]3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H51N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173326-37-9 | |

| Record name | BQ-788 free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173326379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BQ-788 FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MB0YNA8DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of BQ-788?

A1: this compound is a selective antagonist of the endothelin ET(B) receptor. [, , ]

Q2: How does this compound interact with the ET(B) receptor?

A2: this compound binds to ET(B) receptors with high affinity and competitively inhibits the binding of endothelin-1 (ET-1) and other ET(B) agonists. [, , , ]

Q3: What are the downstream effects of this compound binding to the ET(B) receptor?

A3: By blocking ET(B) receptors, this compound inhibits the biological effects mediated by these receptors. These effects can include:

- Inhibition of vasodilation: ET(B) receptors are involved in mediating vasodilation in some vascular beds. This compound can block this effect, leading to vasoconstriction. [, , , , , ]

- Reduced ET-1 clearance: ET(B) receptors contribute to the clearance of ET-1 from the circulation. Blocking these receptors with this compound can lead to increased plasma ET-1 levels. [, , ]

- Modulation of pulmonary vascular tone and structure: this compound has been shown to influence pulmonary vascular tone and remodeling in animal models. [, ]

- Effects on neurotransmission and smooth muscle contraction: this compound can affect neurotransmission and smooth muscle contraction in certain tissues, such as the rat vas deferens. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound free acid is C28H40N6O6, and its molecular weight is 556.66 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research articles don't provide specific spectroscopic data (NMR, IR, etc.), they confirm its chemical structure and synthesis. [, ]

Q6: How does the structure of this compound contribute to its selectivity for ET(B) receptors?

A6: The research papers highlight that this compound was developed through extensive structural modifications of earlier endothelin receptor antagonists. These modifications aimed to enhance its affinity for ET(B) receptors while minimizing its interaction with ET(A) receptors. [, ] Specific structural features responsible for its selectivity are not explicitly discussed.

Q7: How is this compound administered in the research studies?

A7: this compound is typically administered intravenously (i.v.) or intra-arterially in the studies. [, , , , ] Some studies also employed intradermal microdialysis or intracerebroventricular injections depending on the research question. [, ]

Q8: Does this compound effectively block ET(B) receptors in vivo?

A8: Yes, research confirms that this compound effectively blocks ET(B) receptors in vivo. This is demonstrated by its ability to:

- Inhibit the ET(B) receptor-mediated depressor response to ET-1 and sarafotoxin 6c (S6c) in rats. [, ]

- Increase plasma ET-1 concentration, indicating reduced ET(B)-mediated clearance. [, , ]

- Attenuate the pulmonary vasodilator response to S6c in fetal lambs. []

Q9: What are the main findings from in vitro studies using this compound?

A9: In vitro studies demonstrate that this compound:

- Potently inhibits ET-1 binding to ET(B) receptors in various cell lines, including human Girardi heart cells (hGH) and porcine coronary artery smooth muscle cells (pCASM). [, ]

- Antagonizes ET(B) receptor-mediated responses in isolated tissues, such as relaxation in rat aorta and contraction in rabbit saphenous vein. []

- Shows weak or no antagonistic activity at ETA receptors in vitro. [, ]

Q10: What are the key findings from in vivo studies using this compound?

A10: In vivo studies show that this compound:

- Inhibits ET(B) receptor-mediated depressor responses to ET-1 and S6c in rats, while enhancing ET(A) receptor-mediated pressor responses. [, ]

- Increases blood pressure in spontaneously hypertensive rats (SHR). []

- Affects renal blood flow and vascular resistance in various animal models. [, , , ]

- Influences pulmonary vascular tone and remodeling in fetal lambs. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。